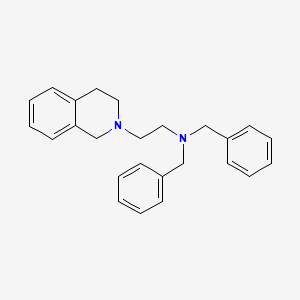
N,N-Dibenzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibenzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine is a complex organic compound that belongs to the class of amines. This compound features a dihydroisoquinoline core, which is a common structural motif in many biologically active molecules. The presence of dibenzyl groups further enhances its chemical properties, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine typically involves multiple steps:
Formation of the Dihydroisoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Dibenzyl Groups: This step often involves reductive amination, where benzyl chloride reacts with the dihydroisoquinoline intermediate in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, converting the compound into its fully saturated form.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Benzyl chloride, sodium cyanoborohydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
N,N-Dibenzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N,N-Dibenzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dibenzyl-2-phenylethylamine: Similar structure but lacks the dihydroisoquinoline core.
N,N-Dibenzyl-1-phenylethylamine: Similar structure but with a different substitution pattern on the ethylamine chain.
Uniqueness
N,N-Dibenzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine is unique due to its combination of the dihydroisoquinoline core and dibenzyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
827310-27-0 |
|---|---|
Formule moléculaire |
C25H28N2 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
N,N-dibenzyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanamine |
InChI |
InChI=1S/C25H28N2/c1-3-9-22(10-4-1)19-27(20-23-11-5-2-6-12-23)18-17-26-16-15-24-13-7-8-14-25(24)21-26/h1-14H,15-21H2 |
Clé InChI |
YZOVUEGAVQZUAD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=CC=CC=C21)CCN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-Hydroxybut-2-yn-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one](/img/structure/B14215046.png)

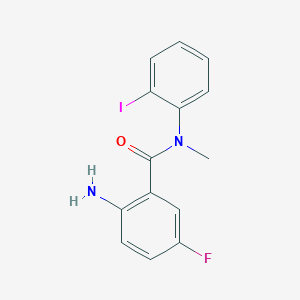

![1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene](/img/structure/B14215077.png)


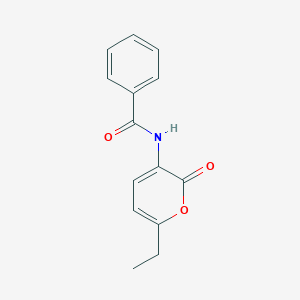

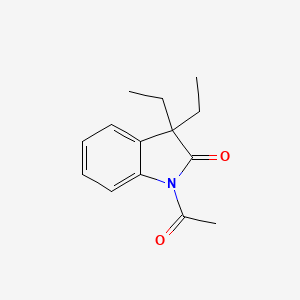
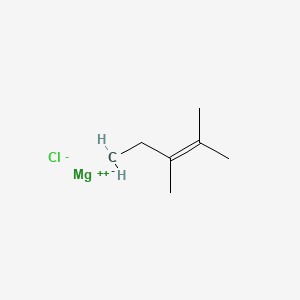
![{[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane](/img/structure/B14215127.png)
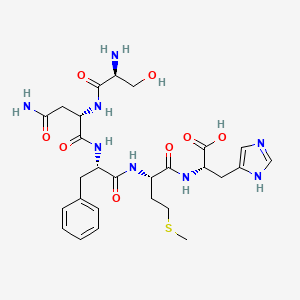
![1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-phenyl-](/img/structure/B14215140.png)
